molecular formula C12H28ClN B13773704 N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride CAS No. 64467-46-5

N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride

Cat. No.: B13773704
CAS No.: 64467-46-5
M. Wt: 221.81 g/mol
InChI Key: QWGPHAGJLCWMGY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride is a tertiary amine hydrochloride characterized by a heptane backbone with a propyl substituent and dimethylamine group at the 4-position. The molecular formula is inferred as C₁₂H₂₈NCl, with a molecular weight of 221.82 g/mol. The compound’s structure suggests moderate lipophilicity due to the alkyl chains, which may influence solubility and bioavailability.

Properties

CAS No.

64467-46-5

Molecular Formula

C12H28ClN

Molecular Weight

221.81 g/mol

IUPAC Name

dimethyl(4-propylheptan-4-yl)azanium;chloride

InChI

InChI=1S/C12H27N.ClH/c1-6-9-12(10-7-2,11-8-3)13(4)5;/h6-11H2,1-5H3;1H

InChI Key

QWGPHAGJLCWMGY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CCC)[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride
CAS Number 64467-46-5
Molecular Formula C12H27N·HCl
Molecular Weight 221.81 g/mol
Synonyms 4-Heptanamine, N,N-dimethyl-4-propyl-, hydrochloride (9CI)

This compound is an aliphatic amine salt with a tertiary amine nitrogen bearing two methyl substituents and a propyl substituent on the central carbon of the heptane chain.

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves multi-step organic synthesis focusing on:

  • Construction of the heptane backbone with a propyl substituent at the 4-position.
  • Introduction of the dimethylamino group at the 4-position carbon.
  • Conversion of the free base amine to its hydrochloride salt for enhanced stability.

The synthetic route typically starts from a suitable ketone or halogenated precursor, followed by amination and methylation steps.

Stepwise Synthetic Route

Step 1: Synthesis of 4-Propyl-4-heptanone (Intermediate)
  • Starting from heptanone or a related heptane derivative, a propyl group is introduced at the 4-position via alkylation reactions using propyl halides under basic conditions.
  • Careful control of regioselectivity is critical to ensure substitution at the 4-position.
Step 2: Reductive Amination to Introduce the Amino Group
  • The ketone intermediate undergoes reductive amination with dimethylamine.
  • This step involves reacting 4-propyl-4-heptanone with excess dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
  • The reaction forms the tertiary amine N,N-dimethyl-4-propyl-4-heptanamine.
Step 3: Formation of Hydrochloride Salt
  • The free base amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to yield the hydrochloride salt.
  • This salt formation improves compound stability, crystallinity, and solubility in aqueous media.

Alternative Methylation Route

  • Another approach involves starting from 4-propyl-4-heptanamine (primary amine), followed by methylation using methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions.
  • This method requires careful stoichiometric control to achieve selective N,N-dimethylation without over-alkylation or quaternization.
  • The final step again involves acidification to the hydrochloride salt.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Alkylation Propyl halide, base (e.g., NaH, K2CO3) Temperature control critical for regioselectivity
Reductive Amination Dimethylamine, NaBH3CN or H2/Pd catalyst Mild conditions preferred to avoid side reactions
Methylation (alternative) Dimethyl sulfate or methyl iodide, base Stoichiometry critical; quaternization must be avoided
Salt Formation HCl in ethanol or ether Yields stable crystalline hydrochloride salt

Analytical Characterization

These analytical techniques are essential for confirming the successful synthesis and purity of this compound.

Research Discoveries and Improvements

  • Recent research emphasizes optimizing reductive amination conditions to increase yield and reduce impurities.
  • Alternative methylation strategies using safer methylating agents have been explored to minimize toxic by-products.
  • Salt formation techniques have been refined to produce highly pure crystalline hydrochloride forms suitable for pharmaceutical research.
  • Studies on related compounds suggest that the specific substitution pattern in N,N-Dimethyl-4-propyl-4-heptanamine influences its biological activity, making synthetic precision critical.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Reductive Amination Route 4-Propyl-4-heptanone Dimethylamine, NaBH3CN or H2/Pd catalyst High selectivity, mild conditions Requires ketone intermediate
Direct Methylation Route 4-Propyl-4-heptanamine (primary amine) Dimethyl sulfate or methyl iodide, base Simpler starting amine Risk of over-alkylation
Salt Formation Free base amine HCl in ethanol or ether Stabilizes compound Requires careful crystallization

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N,N-Dimethyl-4-propyl-4-heptanamine N-oxide.

    Reduction: N-Methyl-4-propyl-4-heptanamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound can also interact with biological receptors, influencing cellular processes through binding and modulation of receptor activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

N,N-Dipropyl-4-heptylamine Hydrochloride ()
  • Molecular Formula : C₁₃H₃₀NCl
  • Molecular Weight : 235.85 g/mol
  • Substituents : N,N-dipropyl groups.
  • Key Differences : The dipropylamine substituents increase molecular weight and lipophilicity compared to dimethyl-propyl derivatives. The SMILES string (CCCC(CCC)N(CCC)CCC) highlights branching symmetry, which may enhance crystallinity .
N-Ethyl-4-propyl-4-heptanamine Hydrochloride ()
  • Molecular Formula : C₁₂H₂₈NCl (same as target compound).
  • Substituents : N-ethyl and 4-propyl groups.
Dopamine Hydrochloride (–5)
  • Molecular Formula: C₈H₁₂ClNO₂
  • Substituents : Catechol ring and ethylamine group.
  • Key Differences : Dopamine’s aromatic ring and polar hydroxyl groups confer high water solubility, contrasting with the hydrophobic heptane backbone of the target compound .

Physicochemical and Analytical Comparisons

Table 1: Comparative Properties of Selected Hydrochlorides
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Analytical Methods (Evidence Source)
N,N-Dimethyl-4-propyl-4-heptanamine HCl C₁₂H₂₈NCl 221.82 N,N-Dimethyl, 4-propyl Not available
N,N-Dipropyl-4-heptylamine HCl C₁₃H₃₀NCl 235.85 N,N-Dipropyl Collision cross-section analysis
Dopamine HCl C₈H₁₂ClNO₂ 181.64 Catechol, ethylamine GHS compliance, spectrophotometry
Memantine HCl C₁₂H₂₂NCl 215.76 Adamantane, methyl UV/Vis spectrophotometry
Key Observations:
  • Lipophilicity : The target compound’s heptane backbone and alkyl substituents suggest higher lipophilicity than dopamine HCl but lower than dipropyl derivatives.
  • Analytical Challenges : Unlike memantine HCl (analyzed via UV/Vis at λmax = 222–293 nm ), the target compound lacks chromophores, necessitating alternative methods like HPLC (as used for benzydamine HCl in ).

Research Implications and Gaps

  • Structural Impact on Bioactivity : While dopamine HCl is a neurotransmitter and memantine HCl targets NMDA receptors, the target compound’s pharmacological profile remains unexplored.
  • Data Limitations : Direct experimental data (e.g., solubility, toxicity) for the target compound are absent in the evidence, necessitating extrapolation from structural analogues.

Biological Activity

N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride, with the molecular formula C12H28ClNC_{12}H_{28}ClN and CAS number 64467-46-5, is a quaternary ammonium compound characterized by a dimethylamino group attached to a propyl and heptane chain. This compound is typically encountered as a white crystalline solid and is primarily utilized in industrial applications due to its unique structural properties.

Structural Characteristics

The structure of this compound includes:

  • Dimethylamino Group : Contributes to its basicity and potential biological activity.
  • Propyl and Heptane Chains : These alkyl groups may influence the lipophilicity and membrane permeability of the compound.
Property Value
Molecular FormulaC₁₂H₂₈ClN
Molecular Weight219.79 g/mol
AppearanceWhite crystalline solid
CAS Number64467-46-5

Toxicological Studies

Toxicological data specific to this compound is sparse; however, related compounds have been studied for their safety profiles. For example, N-nitrosomethyl-n-alkylamines (NMAs), which share structural similarities, have been shown to possess carcinogenic properties in animal studies, indicating that caution should be exercised in handling compounds with similar structures.

Case Study 1: Structural Activity Relationship (SAR)

A study examining the SAR of various alkylamines highlighted that compounds with longer alkyl chains tend to exhibit increased lipophilicity, enhancing their ability to cross cellular membranes. This property may lead to increased bioactivity in certain biological systems.

Case Study 2: Neuropharmacological Effects

Research on structurally analogous compounds has shown that modifications in the amine structure can significantly affect their pharmacodynamics. For instance, alterations in the alkyl chain length or branching can influence receptor affinity and selectivity.

Summary of Key Findings

Study Findings
Lijinsky et al., 1981Investigated NMAs and their carcinogenic effects in rodent models; highlighted genotoxic mechanisms.
Recent SAR studiesIdentified correlations between alkyl chain length and biological activity; longer chains enhance lipophilicity.

Future Directions

Further research is required to elucidate the specific biological activities of this compound. This includes:

  • In vitro Studies : Assessing receptor binding affinities and functional assays.
  • In vivo Studies : Evaluating pharmacokinetics and potential toxicology in animal models.
  • Comparative Analysis : Investigating how variations in structure among similar compounds affect biological outcomes.

Q & A

Q. How can researchers address reproducibility challenges in synthesizing this compound across different laboratories?

  • Standardization :
  • Protocol Harmonization : Publish detailed synthetic procedures (e.g., solvent ratios, purification steps).
  • Inter-Lab Validation : Collaborate with external labs to cross-verify yields and purity .
  • Common Pitfalls : Variability in crystallization conditions (e.g., solvent polarity, cooling rates) may affect crystal morphology and purity .

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